The Cyclohexyldimethylsilyl Group: A Versatile Tool in Chemical Synthesis and Analysis
The Cyclohexyldimethylsilyl Group: A Versatile Tool in Chemical Synthesis and Analysis
An In-depth Technical Guide to the Core Properties and Applications of Chlorocyclohexyldimethylsilane
In the landscape of modern organic chemistry and analytical science, the strategic manipulation of functional groups is paramount. Chlorocyclohexyldimethylsilane emerges as a valuable reagent, offering a unique balance of reactivity and stability for the protection of functional groups and the derivatization of analytes for gas chromatography. This technical guide provides a comprehensive overview of the fundamental properties, reaction mechanisms, and practical applications of chlorocyclohexyldimethylsilane, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
Chlorocyclohexyldimethylsilane is a colorless to light yellow liquid characterized by the chemical formula C₈H₁₇ClSi.[1] Its core structure consists of a silicon atom bonded to a cyclohexyl group, two methyl groups, and a reactive chlorine atom. The interplay of the sterically demanding cyclohexyl group and the electronically donating methyl groups defines its unique reactivity.
Table 1: Core Physicochemical Properties of Chlorocyclohexyldimethylsilane
| Property | Value | Reference(s) |
| CAS Number | 71864-47-6 | [1] |
| Molecular Formula | C₈H₁₇ClSi | [1] |
| Molecular Weight | 176.76 g/mol | [1] |
| Boiling Point | 95-97 °C at 40 mmHg | [2] |
| Density | 0.955 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.462 | [2] |
Chemical Reactivity and Handling
The key to understanding the utility of chlorocyclohexyldimethylsilane lies in the reactivity of the silicon-chlorine bond. This bond is highly susceptible to nucleophilic attack, particularly by heteroatoms such as oxygen, nitrogen, and sulfur. This reactivity is the basis for its primary applications as a protecting group and a derivatizing agent.
A critical consideration when working with chlorocyclohexyldimethylsilane is its hydrolytic sensitivity.[2] The compound reacts rapidly with water and other protic solvents to form the corresponding silanol and hydrochloric acid. This necessitates the use of anhydrous reaction conditions to ensure high yields and prevent the formation of unwanted byproducts. Due to its corrosive nature, appropriate personal protective equipment, including gloves and eye protection, should always be worn.[3]
The Cyclohexyldimethylsilyl Group in Protecting Group Chemistry
In multi-step organic synthesis, the temporary masking of reactive functional groups is often a crucial strategy to prevent undesired side reactions.[4][5] Silyl ethers are a widely used class of protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and selective removal.[6] The cyclohexyldimethylsilyl (CDMS) group, introduced by chlorocyclohexyldimethylsilane, offers a moderate level of steric hindrance, placing its stability between the smaller trimethylsilyl (TMS) and the bulkier tert-butyldimethylsilyl (TBDMS) groups.[7]
Protection of Alcohols
The protection of an alcohol as a cyclohexyldimethylsilyl ether is typically achieved by reacting the alcohol with chlorocyclohexyldimethylsilane in the presence of a non-nucleophilic base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[7] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: General workflow for the protection of an alcohol using Chlorocyclohexyldimethylsilane.
Experimental Protocol: General Procedure for the Silylation of a Primary Alcohol
-
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5 equiv).
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add chlorocyclohexyldimethylsilane (1.2 equiv) dropwise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclohexyldimethylsilyl ether.
Deprotection of Cyclohexyldimethylsilyl Ethers
The cleavage of the cyclohexyldimethylsilyl ether to regenerate the alcohol can be achieved under various conditions, with the choice of reagent depending on the other functional groups present in the molecule.
-
Fluoride-based Deprotection: The most common method for cleaving silyl ethers is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).[1] The high affinity of silicon for fluoride drives the reaction to completion.
-
Acid-catalyzed Deprotection: Cyclohexyldimethylsilyl ethers can also be cleaved under acidic conditions, for example, with a solution of acetic acid in aqueous THF or with a stronger acid like hydrochloric acid in methanol.[1] The stability of silyl ethers to acid is generally related to the steric bulk of the substituents on the silicon atom.[7]
Caption: General workflow for the deprotection of a cyclohexyldimethylsilyl ether.
Application in Gas Chromatography Derivatization
Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds.[8] However, many compounds of interest in drug development and other fields, such as steroids, fatty acids, and some pharmaceuticals, contain polar functional groups (-OH, -NH, -COOH) that render them non-volatile and prone to thermal degradation.[8][9]
Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis.[8][9] Silylation, the introduction of a silyl group, is one of the most common derivatization techniques.[10]
Chlorocyclohexyldimethylsilane serves as an effective silylating agent for GC derivatization. The resulting cyclohexyldimethylsilyl derivatives exhibit increased volatility and thermal stability, leading to improved chromatographic peak shape and resolution.
The general reaction for the derivatization of an active hydrogen-containing compound is analogous to the protection of alcohols. The analyte is treated with chlorocyclohexyldimethylsilane, often in the presence of a catalyst or a base, to form the corresponding silyl derivative.
Caption: A simplified workflow for the derivatization of an analyte for GC-MS analysis.
Safety and Handling
Chlorocyclohexyldimethylsilane is classified as a corrosive substance that causes severe skin burns and eye damage.[3] It is also corrosive to metals.[3] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere and away from moisture.[3]
Conclusion
Chlorocyclohexyldimethylsilane is a versatile and valuable reagent for the modern organic chemist and analytical scientist. The cyclohexyldimethylsilyl group it introduces provides a moderate level of stability as a protecting group for alcohols, offering an alternative to the more common TMS and TBDMS groups. Furthermore, its utility as a derivatizing agent for gas chromatography enables the analysis of a wide range of otherwise non-volatile compounds. A thorough understanding of its reactivity, particularly its sensitivity to moisture, and adherence to proper handling procedures are essential for its successful and safe implementation in the laboratory.
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